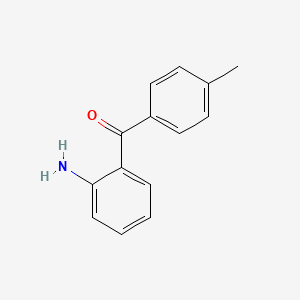2-Amino-4'-methylbenzophenone
CAS No.: 36192-63-9
Cat. No.: VC1963668
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36192-63-9 |
|---|---|
| Molecular Formula | C14H13NO |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | (2-aminophenyl)-(4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 |
| Standard InChI Key | RMMJUQSANCPTMV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N |
Introduction
Chemical Identity and Structure
2-Amino-4'-methylbenzophenone is an aminobenzophenone derivative characterized by an amino group at the 2-position of one benzene ring and a methyl group at the 4'-position of the other benzene ring. It belongs to the broader class of benzophenone compounds, which feature two aromatic rings connected by a carbonyl group.
Basic Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 36192-63-9 |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.25900 g/mol |
| IUPAC Name | (2-aminophenyl)-(4-methylphenyl)methanone |
| InChI Key | RMMJUQSANCPTMV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C1=CC=CC=C1N |
Common Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
-
(2-aminophenyl)-(4-methylphenyl)methanone
-
2-amino-4'-methylbenzophenone m
-
2-(4-methylbenzoyl)aniline
-
(2-aminophenyl)-(p-tolyl)methanone
Physicochemical Properties
2-Amino-4'-methylbenzophenone exhibits distinctive physical and chemical characteristics that determine its behavior in various chemical reactions and applications.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Fine crystalline powder |
| Color | Yellow |
| Molecular Weight | 211.26 g/mol |
| Density | 1.135 g/cm³ |
| Melting Point | 91-94°C |
| Boiling Point | 407.1°C at 760 mmHg |
| Flash Point | 200°C |
| LogP | 3.11 (predicted) |
| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, and chloroform |
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques:
-
Infrared (IR) spectroscopy shows characteristic bands for the amino group (NH₂) and carbonyl (C=O) stretching
-
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks for aromatic protons, amino protons, and methyl group protons
-
Mass Spectrometry provides molecular ion peak at m/z 211 with characteristic fragmentation patterns
Synthesis Methodologies
Several synthetic routes have been developed for the preparation of 2-Amino-4'-methylbenzophenone and its analogs.
Friedel-Crafts Acylation
This is one of the most common methods for synthesizing 2-aminobenzophenone derivatives. For 2-amino-4'-methylbenzophenone specifically:
-
Starting with anthranilic acid derivatives and reacting with p-tolyl compounds in the presence of Lewis acid catalysts
-
Direct acylation of appropriately substituted anilines with acid chlorides
Modified Synthetic Approaches
Alternative synthetic routes have been reported including:
Multistep Synthetic Routes
A three-step process reported by Ma et al. involves:
-
Acetylation of aniline to form acetanilides
-
Benzoylation with (trichloromethyl)benzene in the presence of aluminum
| Hazard Statement | Code | Category | Warning |
|---|---|---|---|
| Harmful if swallowed | H302 | Acute toxicity, oral | Warning |
| Causes skin irritation | H315 | Skin corrosion/irritation | Warning |
| Causes serious eye irritation | H319 | Serious eye damage/eye irritation | Warning |
| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure | Warning |
Precautionary Measures
Recommended safety precautions include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P264: Wash hands thoroughly after handling
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Carcinogenicity Assessment
The compound has been evaluated for carcinogenic potential:
| Agency | Classification |
|---|---|
| IARC | Not listed |
| NTP | Not listed |
| ACGIH | Not listed |
| OSHA | Not listed |
| Mexico | Not listed |
Applications and Research Significance
2-Amino-4'-methylbenzophenone serves as an important building block in organic synthesis and has various applications in research and industry.
Organic Synthesis
The compound is frequently employed as a starting material in the synthesis of:
-
4-phenyl-7-methyl-2-(2'-pyridyl)quinoline
-
4-phenyl-7-methyl-2-(2'-pyridyl)quinazoline
-
Various heterocyclic compounds with potential biological activities
Pharmaceutical Research
The benzophenone scaffold is recognized for its diverse biological activities, and 2-amino-4'-methylbenzophenone specifically has been investigated in:
-
Development of potential drug candidates
-
Structure-activity relationship studies
-
Medicinal chemistry research targeting various therapeutic areas
Medicinal Chemistry Applications
Research involving related benzophenone derivatives has explored:
-
Cyclooxygenase (COX) inhibition activity
-
Potential antimicrobial properties
Analytical Methods and Characterization
Various analytical techniques have been employed for the identification, quantification, and characterization of 2-amino-4'-methylbenzophenone.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of 2-amino-4'-methylbenzophenone:
-
Reversed-phase HPLC using Newcrom R1 column
-
Mobile phase: acetonitrile/water with phosphoric acid
-
For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid
Spectroscopic Identification
Spectroscopic techniques used for identification include:
-
IR spectroscopy: Characteristic bands for NH₂ and C=O groups
-
NMR spectroscopy: ¹H and ¹³C NMR for structural confirmation
-
Mass spectrometry: Molecular ion and fragmentation pattern analysis
Structure-Function Relationships
The specific structural features of 2-amino-4'-methylbenzophenone contribute to its chemical reactivity and potential applications.
Key Structural Features
The compound contains several reactive functional groups:
-
Carbonyl group (C=O): Serves as a reactive center for nucleophilic addition reactions
-
Amino group (NH₂): Can participate in various transformations including condensation reactions
-
Methyl group: Influences electronic properties and reactivity patterns
-
Aromatic rings: Provide platforms for electrophilic substitution reactions
Structure-Activity Considerations
The arrangement of functional groups affects the compound's behavior:
-
The ortho-positioned amino group relative to the carbonyl creates a unique electronic environment
-
The para-methyl group on the second aromatic ring influences electronic distribution and reactivity
-
These structural features make the compound particularly useful for the synthesis of nitrogen-containing heterocycles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume